molecular formula C11H10N4 B043385 3-methyl-3H-imidazo[4,5-f]quinolin-2-amine CAS No. 76180-96-6

3-methyl-3H-imidazo[4,5-f]quinolin-2-amine

Cat. No. B043385
CAS RN: 76180-96-6
M. Wt: 198.22 g/mol
InChI Key: ARZWATDYIYAUTA-UHFFFAOYSA-N
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Description

3-methyl-3H-imidazo[4,5-f]quinolin-2-amine is a compound of interest in the field of medicinal chemistry due to its structural relation to various bioactive molecules. Its core structure, imidazo[4,5-f]quinoline, is a fused heterocyclic system that has been explored for different pharmacological activities. The specificity of the 3-methyl substitution potentially influences its biological interactions and properties.

Synthesis Analysis

The synthesis of related imidazo[4,5-f]quinolin-2-amine derivatives involves various strategies, including modifications at different positions to modulate their biological activity. For instance, Göblyös et al. (2006) explored the structure-activity relationships of 1H-imidazo[4,5-c]quinolin-4-amine derivatives as allosteric modulators of the A3 adenosine receptor, highlighting the synthesis approach and structural modifications impacting receptor binding and function (Göblyös et al., 2006).

Molecular Structure Analysis

The molecular structure of imidazo[4,5-f]quinoline derivatives is critical in determining their pharmacological profile. Otuokere and Amaku (2015) performed conformational analysis and geometry optimization of imiquimod, a derivative, to identify the most stable conformation, crucial for understanding the drug-receptor interactions (Otuokere & Amaku, 2015).

Chemical Reactions and Properties

Imidazo[4,5-f]quinolin-2-amines undergo various chemical reactions, contributing to their diverse chemical properties. For example, Kettmann et al. (2002) studied 1-methyl-1H-imidazo[4,5-f]quinolin-6-ium chloride monohydrate, providing insights into its chemical behavior and interactions with other molecules (Kettmann et al., 2002).

Scientific Research Applications

  • Pharmacological Research : A study by Chimenti et al. (1987) explored the effects of a methyl derivative of 3H-imidazo[4,5-f]quinoline on amine oxidases. This compound activates the copper bovine serum enzyme but inhibits the FAD mitochondrial enzyme, suggesting potential uses in pharmacological research (Chimenti et al., 1987).

  • Antagonists for Adenosine Receptors : Van Galen et al. (1991) identified 1H-imidazo[4,5-c]quinolin-4-amines as a novel class of non-xanthine adenosine antagonists with nanomolar affinity for the adenosine A1 receptor, highlighting their significance in receptor studies (van Galen et al., 1991).

  • Dopamine Agonist Activity : Research by Heier et al. (1997) on the imidazoquinoline (R)-5,6-dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine and its metabolites demonstrated potent dopamine agonist activity in animal models, indicating its potential in neurological research (Heier et al., 1997).

  • Mutagenicity and Toxicity : A study by Grivas and Jägerstad (1984) found that the imidazole ring and 2-amino group in quinolines and quinoxalines contribute significantly to their mutagenicity, indicating potential human toxicity. This is vital for assessing the safety profile of these compounds (Grivas & Jägerstad, 1984).

  • Synthesis of N-Heterocycles : Liu, Wang, and Ma (2018) developed a novel method for the efficient synthesis of imidazo[1,5-a]quinolines, enhancing the methodology for N-heterocycle synthesis (Liu, Wang, & Ma, 2018).

  • Bronchodilatory Activity : Suzuki et al. (1992) discovered that 5-Ethyl-3-methyl-3H-imidazo[4,5-c]quinolin-4(5H)-one exhibits significant bronchodilatory activity, indicating potential uses in respiratory therapeutics (Suzuki et al., 1992).

  • Antimicrobial Properties : A study by Vodela and Chakravarthula (2016) developed a simple method for synthesizing novel quinoline-based imidazoles with promising antimicrobial activity, highlighting their potential in combating microbial infections (Vodela & Chakravarthula, 2016).

Safety And Hazards

3-methyl-3H-imidazo[4,5-f]quinolin-2-amine is a confirmed carcinogen with experimental carcinogenic data . It is sensitive to light and air, and it may emit potentially toxic fumes when involved in a fire .

Future Directions

The compound is a food-derived carcinogen found in high-temperature cooked meats and tobacco smoke . Therefore, future research could focus on reducing its formation in these sources or finding ways to mitigate its carcinogenic effects.

properties

IUPAC Name

3-methylimidazo[4,5-f]quinolin-2-amine
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InChI

InChI=1S/C11H10N4/c1-15-9-5-4-8-7(3-2-6-13-8)10(9)14-11(15)12/h2-6H,1H3,(H2,12,14)
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InChI Key

ARZWATDYIYAUTA-UHFFFAOYSA-N
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Canonical SMILES

CN1C2=C(C3=C(C=C2)N=CC=C3)N=C1N
Source PubChem
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Molecular Formula

C11H10N4
Record name 2-AMINO-3-METHYLIMIDAZO(4,5-F)QUINOLINE
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Related CAS

77314-22-8 (hydrobromide)
Record name 2-Amino-3-methylimidazo(4,5-f)quinoline
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DSSTOX Substance ID

DTXSID4020745
Record name 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline
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Molecular Weight

198.22 g/mol
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Physical Description

2-amino-3-methylimidazo(4,5-f)quinoline appears as light tan crystalline solid or tan powder. (NTP, 1992), Tan solid; [CAMEO] Light grey to tan powder; [MSDSonline], Solid
Record name 2-AMINO-3-METHYLIMIDAZO(4,5-F)QUINOLINE
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Solubility

Insoluble (NTP, 1992), Soluble in methanol, ethanol, and dimethyl sulfoxide.
Record name 2-AMINO-3-METHYLIMIDAZO(4,5-F)QUINOLINE
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Record name 2-AMINO-3-METHYLIMIDAZO(4,5-f)QUINOLINE
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Mechanism of Action

The contribution of oxidative stress, different types of DNA damage and expression of DNA repair enzymes in colon and liver mutagenesis induced by 2-amino-3-methylimidazo [4,5-f]quinoline (IQ) was investigated in four groups of six Big Blue rats fed diets with 0, 20, 70, and 200 mg IQ/kg for 3 weeks. There were dose-response relationships of DNA adducts ((32)P-postlabeling) and DNA strand breaks (comet assay) in colon and liver tissues, with the highest levels of DNA adducts and strand breaks in the colon. There was dose-dependent induction of mutations in both the colon and the liver, and the same IQ dose produced two-fold more cII mutations in the liver compared with the colon. The IQ-induced mutation spectrum in the colon was not significantly different to that of control rats. The expression of ERCC1 and OGG1 was higher in the colon than liver, and was unaffected by the IQ diet. Investigations of oxidative stress biomarkers produced inconclusive results. ... /The/ results indicate that DNA adducts rather than oxidative stress are responsible for the initiation of IQ-induced carcinogenesis of the liver and colon. A lower frequency of mutations in the colon than in the liver could be related to higher expression of DNA repair enzymes in the former., In spontaneously formed and in /2-amino-3-methylimidazo[4,5-f]quinoline/ ( IQ)-induced small intestinal and colonic tumors from /C57BL/6J-Min/... mice, the main mechanism for tumor induction was loss of wild-type Apc allele, i.e. loss of heterozygosity (LOH)..., ... 2-amino-3-methylimidazo[4,5-f]quinoline (IQ)... inhibits LPS-induced expression of iNOS /(inducible NO synthase)/ gene in RAW 264.7 cells. ...the most likely mechanism that can account for this biological effect involves the negative regulation of NF- B/Rel and p38 kinase pathway., ...Immunosuppression induced by 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) might be associated with the down-regulation of PKC and subsequent blockade of the activation of NF- B and AP-1 in the IL-2 gene expression., For more Mechanism of Action (Complete) data for 2-AMINO-3-METHYLIMIDAZO(4,5-f)QUINOLINE (6 total), please visit the HSDB record page.
Record name 2-AMINO-3-METHYLIMIDAZO(4,5-f)QUINOLINE
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Product Name

2-Amino-3-methylimidazo(4,5-f)quinoline

Color/Form

Crystalline solid

CAS RN

76180-96-6
Record name 2-AMINO-3-METHYLIMIDAZO(4,5-F)QUINOLINE
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Melting Point

greater than 572 °F (NTP, 1992), >300 °C, 300 °C
Record name 2-AMINO-3-METHYLIMIDAZO(4,5-F)QUINOLINE
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Record name 2-AMINO-3-METHYLIMIDAZO(4,5-f)QUINOLINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
AA Cruz-Hernandez - 2017 - docs.lib.purdue.edu
There are many different factors that contribute to the etiology of Parkinsons Disease (PD). The exact etiology is unknown, but dietary factors are one emerging factor of interest in the …
Number of citations: 0 docs.lib.purdue.edu
RP Bird, WR Bruce - Journal of the National Cancer Institute, 1984 - academic.oup.com
The nuclear damaging effects of the mutagenic heterocyclic amines 3-amino-1,4-dimethyl-5H-pyrido(4,3-b)indole [(Trp-P-1) CAS: 62450-06-0; 1,4-dimethyl-5H-pyrido(4,3-b)indol-3-…
Number of citations: 46 academic.oup.com
S Grivas, T Nyhammar, K Olsson… - … and Molecular Mechanisms …, 1985 - Elsevier
A mixture of creatinine, D-fructose and DL-alanine was heated in diethylene glycol containing 14% water for 2 h at ca. 128C. The mutagens formed were extracted with 1-butanol, and …
Number of citations: 81 www.sciencedirect.com
S Grivas, T Nyhammar, K Olsson, M Jägerstad - Food chemistry, 1986 - Elsevier
A mixture of creatinine, d-fructose and glycine was heated in diethylene glycol containing 14% water for 2h at ca. 128C. The reaction mixture was extracted with 1-butanol and the …
Number of citations: 54 www.sciencedirect.com
G Kocks, P Rawlinson, M Tate… - ENVIRONMENTAL AND …, 2019 - researchgate.net
∎ Conclusion The Ames test can detect mutagens at very low doses. A minimum LED as low as 1 ng/plate was observed and the majority of substances had minimum LEDs between 10-…
Number of citations: 0 www.researchgate.net
V Delannée, S Langouët, A Siegel, N Théret - Toxicology Letters, 2019 - Elsevier
Heterocyclic Aromatic Amines (HAAs) are environmental and food contaminants that are classified as probable or possible carcinogens by the International Agency for Research on …
Number of citations: 21 www.sciencedirect.com
RR Kyllo - 2012 - search.proquest.com
The effect of incorporating flours representing different anatomical parts of the grain of corn, wild rice, and oat as well as corn bran extract into beef patties on the formation of …
Number of citations: 1 search.proquest.com
TRM Rauws, BUW Maes - Chemical Society Reviews, 2012 - pubs.rsc.org
Although several recent reviews dealt with transition metal catalyzed N-arylation of amines (all classes), to date no specific review covering the N-arylation of amidines and guanidines …
Number of citations: 185 pubs.rsc.org
W Ratsameepakai - kb.psu.ac.th
4 CONCLUSIONS Gas Chromatography determination of heterocyclic amines is generally unsatisfactory owing to the adsorption and decomposition of the solute on the column, …
Number of citations: 0 kb.psu.ac.th
YC Hsiao, CW Liu, Y Yang, J Feng, H Zhao, K Lu - DNA, 2023 - mdpi.com
Both the number of cells and the collective genome of the gut microbiota outnumber their mammalian hosts, and the metabolic and physiological interactions of the gut microbiota with …
Number of citations: 3 www.mdpi.com

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